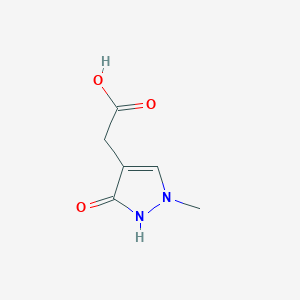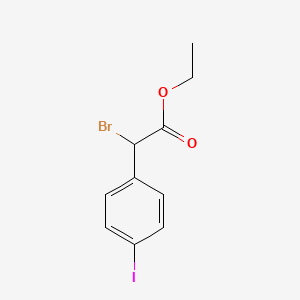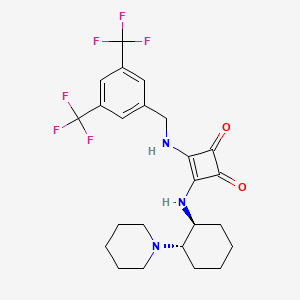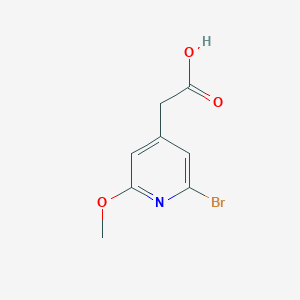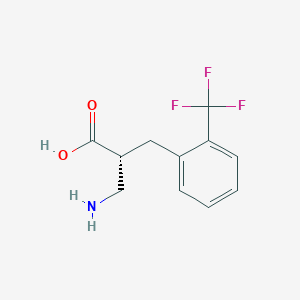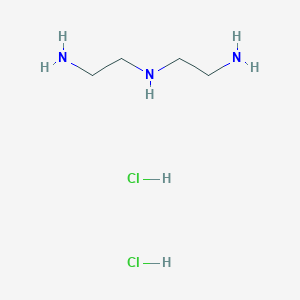
1,2-Ethanediamine, N-(2-aminoethyl)-, dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Ethanediamine, N-(2-aminoethyl)-, dihydrochloride is a chemical compound with the molecular formula C4H13N3·2HCl. It is also known as diethylenetriamine dihydrochloride. This compound is a derivative of ethylenediamine and is characterized by the presence of two amino groups and one ethylene group. It is commonly used in various chemical and industrial applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2-Ethanediamine, N-(2-aminoethyl)-, dihydrochloride can be synthesized through several methods. One common method involves the reaction of ethylenediamine with ethylene oxide, followed by the addition of hydrochloric acid to form the dihydrochloride salt. The reaction conditions typically include a temperature range of 50°C to 150°C and a pressure range of 5 MPa to 25 MPa .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow processes. The starting materials, such as ethylenediamine and ethylene oxide, are fed into the reactor, and the reaction is carefully controlled to ensure high yield and purity. The resulting product is then purified and crystallized to obtain the dihydrochloride salt.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Ethanediamine, N-(2-aminoethyl)-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form primary amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Primary amines.
Substitution: Substituted amines and amides.
Applications De Recherche Scientifique
1,2-Ethanediamine, N-(2-aminoethyl)-, dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is employed in the preparation of various biochemical reagents and as a chelating agent.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: The compound is utilized in the production of resins, adhesives, and coatings.
Mécanisme D'action
The mechanism of action of 1,2-Ethanediamine, N-(2-aminoethyl)-, dihydrochloride involves its ability to interact with various molecular targets through its amino groups. These interactions can lead to the formation of stable complexes with metal ions, which is particularly useful in chelation therapy and catalysis. The compound can also act as a nucleophile in substitution reactions, facilitating the formation of new chemical bonds.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethylenediamine: A simpler diamine with two amino groups.
Diethylenetriamine: A triamine with three amino groups.
Triethylenetetramine: A tetramine with four amino groups.
Uniqueness
1,2-Ethanediamine, N-(2-aminoethyl)-, dihydrochloride is unique due to its specific structure, which provides a balance between reactivity and stability. This makes it particularly useful in applications requiring precise control over chemical reactivity and complex formation.
Propriétés
Numéro CAS |
3488-90-2 |
|---|---|
Formule moléculaire |
C4H15Cl2N3 |
Poids moléculaire |
176.09 g/mol |
Nom IUPAC |
N'-(2-aminoethyl)ethane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C4H13N3.2ClH/c5-1-3-7-4-2-6;;/h7H,1-6H2;2*1H |
Clé InChI |
ZMPMYPQIIMYNGA-UHFFFAOYSA-N |
SMILES canonique |
C(CNCCN)N.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


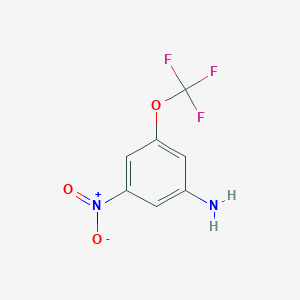




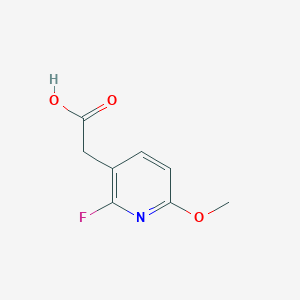
![1-(5-Methyl-1H-benzo[d]imidazol-2-yl)-N-((5-methyl-1H-benzo[d]imidazol-2-yl)methyl)-N-((6-methyl-1H-benzo[d]imidazol-2-yl)methyl)methanamine](/img/structure/B15221812.png)
